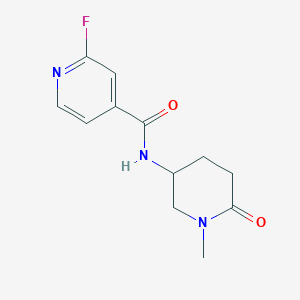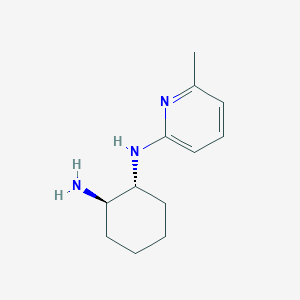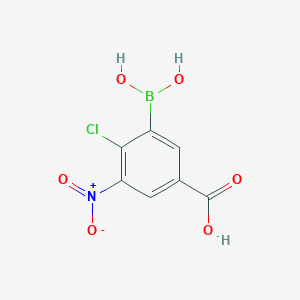![molecular formula C26H22BrN3O3S2 B2486790 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 865175-15-1](/img/structure/B2486790.png)
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of highly functionalized organic molecules that are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The compound's structure suggests it may have unique properties and reactivity due to the presence of both benzo[d]thiazol and dihydroquinolinyl sulfonyl moieties.
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step synthetic routes that may include the formation of key intermediates such as bromoquinazolinones and benzo[d]thiazoles. Techniques such as the Rhodium-catalyzed synthesis can be employed for constructing 4-bromo-1,2-dihydroisoquinolines, a potential step towards synthesizing the target molecule (He et al., 2016).
Molecular Structure Analysis
The molecular structure can be analyzed using techniques like NMR, IR spectroscopy, and mass spectrometry, as well as X-ray crystallography for determining the conformational features of the molecule. Such analyses provide insights into the molecule's geometry, electron distribution, and potential sites for reactivity (Zablotskaya et al., 2013).
Chemical Reactions and Properties
The compound's chemical reactivity and properties would be significantly influenced by its functional groups. For instance, the presence of a bromobenzo[d]thiazol unit might facilitate nucleophilic substitution reactions, whereas the dihydroquinolinyl sulfonyl moiety could engage in electrophilic substitution. The molecule's potential for engaging in cyclization reactions to form heterocycles or for serving as a precursor in cross-coupling reactions can be speculated based on related compounds' behavior (Patel et al., 2009).
Aplicaciones Científicas De Investigación
Imaging the Sigma-2 Receptor Status of Solid Tumors
The compound (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is structurally related to benzamide analogs used in imaging the sigma-2 receptor status of solid tumors through positron emission tomography (PET). A series of fluorine-containing benzamide analogs were synthesized and evaluated as ligands for PET imaging. The compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in imaging the sigma-2 receptor status of solid tumors (Tu et al., 2007).
Development of Serotonin-3 (5-HT3) Receptor Antagonists
Benzamide derivatives have been studied for their potential as serotonin-3 (5-HT3) receptor antagonists. Structure-activity relationship (SAR) studies have been conducted to explore the influence of the aromatic nucleus on the inhibition of the von Bezold-Jarisch reflex in rats, leading to the development of potent 5-HT3 receptor antagonists. The research highlights the potential therapeutic applications of these compounds in treating conditions related to serotonin receptors (Harada et al., 1995).
Pharmacokinetics, Tissue Distribution, and Anti-Fibrotic Effects
Benzamide derivatives have been explored for their pharmacokinetics, tissue distribution, and potential anti-fibrotic effects. One such compound, IN-1130, a novel ALK5 inhibitor, demonstrated promising pharmacokinetics and high bioavailability. The compound showed potential as an effective oral anti-fibrotic drug, suggesting its applicability in treating fibrotic diseases and possibly exerting anti-metastatic effects on breast cancer (Kim et al., 2008).
Synthesis and Potential Anti-Fatigue Effects
The synthesis of benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine (1-BCP), and their potential anti-fatigue effects have been studied. These compounds were found to enhance the forced swimming capacity in mice, indicating their potential use in combating fatigue. The crystal structures of these compounds may aid in identifying binding sites for allosteric modulators of specific receptors (Wu et al., 2014).
Propiedades
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN3O3S2/c1-2-15-29-23-14-11-20(27)17-24(23)34-26(29)28-25(31)19-9-12-21(13-10-19)35(32,33)30-16-5-7-18-6-3-4-8-22(18)30/h2-4,6,8-14,17H,1,5,7,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUBFQUWGFCFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2486707.png)
![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole](/img/structure/B2486709.png)

![(2Z)-2-[({4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}amino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B2486713.png)
![1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2486714.png)

![1-(1H-Benzotriazole-1-yl)-3-[(4-methylphenyl)thio]acetone](/img/structure/B2486716.png)
![Ethyl {[6-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2486718.png)

![N-(2,4-dimethylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2486721.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxoacetamide](/img/structure/B2486723.png)
![4-(4-bromobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2486726.png)

